![molecular formula C8H14N2O B048244 1-Azabicyclo[3.2.1]octane-5-carboxamide CAS No. 119102-99-7](/img/structure/B48244.png)
1-Azabicyclo[3.2.1]octane-5-carboxamide
Overview
Description
1-Azabicyclo[3.2.1]octane-5-carboxamide, also known as ABOC, is a cyclic amide compound that has been extensively studied for its biochemical and physiological effects. ABOC is a versatile compound that has been synthesized using various methods and has been used in scientific research for a variety of applications.
Mechanism Of Action
1-Azabicyclo[3.2.1]octane-5-carboxamide has been shown to interact with various biological targets, including enzymes and receptors. 1-Azabicyclo[3.2.1]octane-5-carboxamide has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine. 1-Azabicyclo[3.2.1]octane-5-carboxamide has also been shown to bind to certain receptors, such as the sigma-1 receptor, which is involved in various cellular processes.
Biochemical And Physiological Effects
1-Azabicyclo[3.2.1]octane-5-carboxamide has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter systems, the inhibition of cell proliferation, and the induction of apoptosis. 1-Azabicyclo[3.2.1]octane-5-carboxamide has also been shown to have antioxidant and anti-inflammatory properties.
Advantages And Limitations For Lab Experiments
1-Azabicyclo[3.2.1]octane-5-carboxamide has several advantages for use in lab experiments, including its stability and ease of synthesis. However, 1-Azabicyclo[3.2.1]octane-5-carboxamide has some limitations, including its toxicity and potential for non-specific binding.
Future Directions
There are several future directions for research on 1-Azabicyclo[3.2.1]octane-5-carboxamide, including the development of new synthetic methods, the study of its potential as a drug candidate for the treatment of various diseases, and the investigation of its interactions with biological targets. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-Azabicyclo[3.2.1]octane-5-carboxamide and its potential applications in various fields of science.
Scientific Research Applications
1-Azabicyclo[3.2.1]octane-5-carboxamide has been used in scientific research for a variety of applications, including as a building block for the synthesis of other compounds, as a chiral auxiliary in asymmetric synthesis, and as a ligand in catalysis. 1-Azabicyclo[3.2.1]octane-5-carboxamide has also been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease.
properties
CAS RN |
119102-99-7 |
|---|---|
Product Name |
1-Azabicyclo[3.2.1]octane-5-carboxamide |
Molecular Formula |
C8H14N2O |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-azabicyclo[3.2.1]octane-5-carboxamide |
InChI |
InChI=1S/C8H14N2O/c9-7(11)8-2-1-4-10(6-8)5-3-8/h1-6H2,(H2,9,11) |
InChI Key |
PHXUXNOMFOEYSS-UHFFFAOYSA-N |
SMILES |
C1CC2(CCN(C1)C2)C(=O)N |
Canonical SMILES |
C1CC2(CCN(C1)C2)C(=O)N |
synonyms |
1-Azabicyclo[3.2.1]octane-5-carboxamide(9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

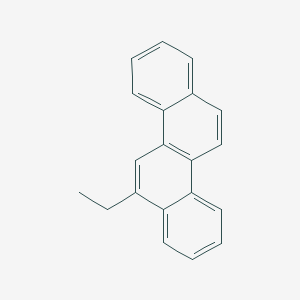
![8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B48167.png)
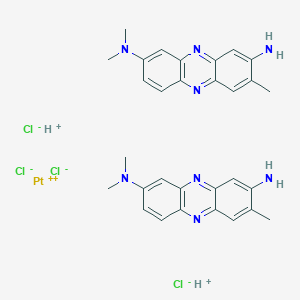
![[(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate](/img/structure/B48171.png)
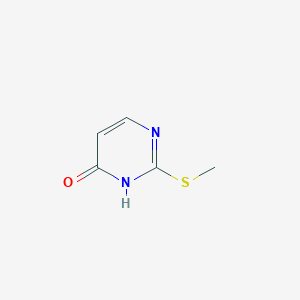
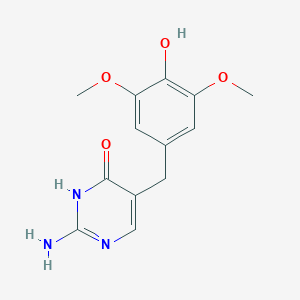
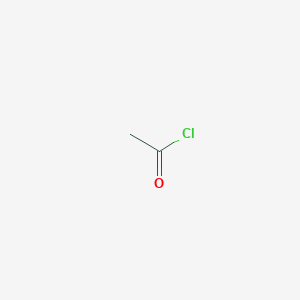

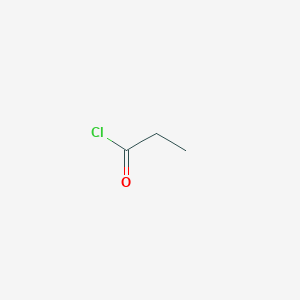
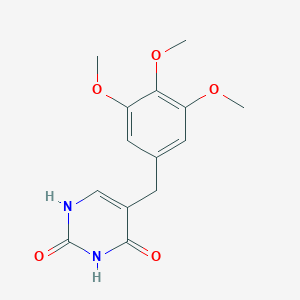
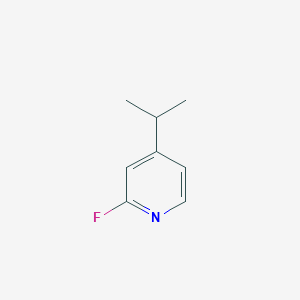
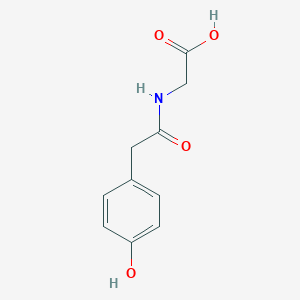
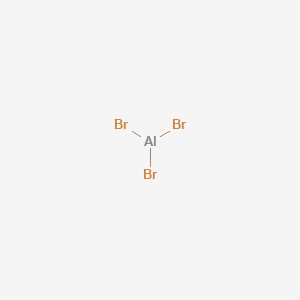
![Isoxazolo[4,5-b]pyridin-3-amine](/img/structure/B48196.png)